2-(4-Bromo-3-methoxyphenyl)acetonitrile
Overview
Description
2-(4-Bromo-3-methoxyphenyl)acetonitrile is a chemical compound that is commonly used in scientific research. This compound is also known as BAM and has various applications in the field of chemistry and biology.
Scientific Research Applications
Generation and Reactivity of Aryl Enol Radical Cations
A study by Schepp (2004) explored the laser flash photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, leading to the formation of the alpha-acyl 4-methoxybenzyl radical. This research provides insights into the reactivity and stability of enol radical cations in acidic conditions, which is relevant for understanding the chemical behavior of similar compounds like 2-(4-Bromo-3-methoxyphenyl)acetonitrile in synthetic organic chemistry (Schepp, 2004).
In Vivo Metabolism of Psychoactive Phenethylamines
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolic pathways and products. This research provides a framework for understanding the metabolic fate of bromo and methoxy-substituted compounds, potentially applicable to the metabolism of compounds like 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Kanamori et al., 2002).
Fluorescence Spectral Properties of QMOM
Tomin and Jaworski (2011) investigated the spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone, a compound with dual fluorescence. This study highlights the potential of similar methoxy-substituted compounds in fluorescence-based applications, offering insights into their thermal behavior and kinetic character of proton transfer (Tomin & Jaworski, 2011).
Sonication Effects on Non-Radical Reactions
Tuulmets et al. (2014) explored the kinetic effects of ultrasonic irradiation on the hydrolysis of 4-methoxyphenyl dichloroacetate, demonstrating significant kinetic sonication effects. This research may inform the development of sonochemical methods for modifying or synthesizing compounds with structures similar to 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Tuulmets et al., 2014).
properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITZSRHOUYDLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289949 | |
Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)acetonitrile | |
CAS RN |
113081-50-8 | |
Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113081-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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